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[2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine Documentation Hub

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  • Product: [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine
  • CAS: 842954-71-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine

Abstract: This document provides a comprehensive technical guide for the synthesis of [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine, a substituted phenethylamine derivative with potential applications in pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the synthesis of [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine, a substituted phenethylamine derivative with potential applications in pharmaceutical research and development. For clarity and adherence to systematic nomenclature, the target compound will be referred to as 1-(4-fluorophenyl)-2-(dimethylamino)ethan-1-amine . We will explore the primary synthesis pathway proceeding from the commercially available starting material, 4-fluoroacetophenone. The guide delves into the mechanistic underpinnings of each reaction step, provides detailed, field-proven experimental protocols, and discusses alternative synthetic strategies. This whitepaper is intended for an audience of researchers, medicinal chemists, and drug development professionals, offering actionable insights grounded in established chemical principles.

Strategic Overview: Retrosynthetic Analysis

The most logical and efficient approach to constructing 1-(4-fluorophenyl)-2-(dimethylamino)ethan-1-amine involves a convergent strategy centered on the formation of a key ketone intermediate. The primary amine at the benzylic position (C-1) can be installed in the final step via reductive amination of the corresponding carbonyl group. This retrosynthetic disconnection reveals the precursor, 2-(dimethylamino)-1-(4-fluorophenyl)ethanone .

This α-aminoketone can be readily synthesized through a nucleophilic substitution reaction between an α-haloketone and dimethylamine. The required α-haloketone, 2-bromo-1-(4-fluorophenyl)ethanone , is accessible via the direct bromination of 4-fluoroacetophenone , a common commodity chemical. This multi-step pathway is advantageous due to the availability of starting materials and the high-yielding nature of each transformation.

G Target 1-(4-Fluorophenyl)-2-(dimethylamino)ethan-1-amine Ketone 2-(Dimethylamino)-1-(4-fluorophenyl)ethanone Target->Ketone Reductive Amination HaloKetone 2-Bromo-1-(4-fluorophenyl)ethanone Ketone->HaloKetone Nucleophilic Substitution (Dimethylamine) Start 4-Fluoroacetophenone HaloKetone->Start α-Bromination

Caption: Retrosynthetic analysis of the target molecule.

Primary Synthesis Pathway: From 4-Fluoroacetophenone

This section details the step-by-step synthesis from 4-fluoroacetophenone to the final product, including mechanistic explanations and robust experimental protocols.

Step 1: α-Bromination of 4-Fluoroacetophenone

Causality and Mechanism: The synthesis commences with the selective bromination of 4-fluoroacetophenone at the α-carbon. This reaction proceeds via an acid-catalyzed enolization mechanism. Acetic acid serves as both the solvent and the catalyst, protonating the carbonyl oxygen to increase the acidity of the α-protons. The resulting enol tautomer acts as a nucleophile, attacking molecular bromine (Br₂) to yield the α-brominated product and HBr. The presence of the electron-withdrawing fluorine atom on the phenyl ring does not significantly hinder this reaction.

Experimental Protocol: Synthesis of 2-Bromo-1-(4-fluorophenyl)ethanone

  • Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluoroacetophenone (13.8 g, 0.1 mol) in glacial acetic acid (50 mL).

  • Bromine Addition: From the dropping funnel, add a solution of bromine (16.0 g, 0.1 mol) in glacial acetic acid (20 mL) dropwise to the stirred solution at room temperature. The addition should be controlled to maintain the temperature below 30°C. A slight exotherm may be observed.

  • Reaction: After the addition is complete, continue stirring the mixture at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Slowly pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. The product will precipitate as a solid.

  • Isolation & Purification: Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove acetic acid and HBr. Recrystallize the crude product from ethanol to yield pure 2-bromo-1-(4-fluorophenyl)ethanone as a white to pale yellow solid.

Step 2: Synthesis of the α-Aminoketone Intermediate

Causality and Mechanism: The second step involves a standard SN2 nucleophilic substitution. The highly reactive α-bromo ketone is treated with an excess of dimethylamine. The nitrogen atom of dimethylamine acts as the nucleophile, attacking the electrophilic carbon bearing the bromine atom and displacing the bromide ion. Using a slight excess of dimethylamine or adding a non-nucleophilic base (like triethylamine) is crucial to neutralize the HBr formed, preventing the protonation and deactivation of the dimethylamine nucleophile.

Experimental Protocol: Synthesis of 2-(Dimethylamino)-1-(4-fluorophenyl)ethanone [1][2]

  • Reagent Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and a gas inlet, suspend 2-bromo-1-(4-fluorophenyl)ethanone (21.7 g, 0.1 mol) in toluene (250 mL).

  • Amine Addition: Cool the suspension to 0-5°C using an ice bath. Bubble dimethylamine gas through the solution or add a 40% aqueous solution of dimethylamine (25 mL, ~0.22 mol) dropwise, ensuring the temperature remains below 10°C.

  • Reaction: After the addition, allow the mixture to warm to room temperature and stir overnight (12-16 hours).

  • Workup: Add 100 mL of water to the reaction mixture. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with toluene (2 x 50 mL).

  • Extraction: Combine the organic layers and extract the product into an acidic aqueous solution by washing with 1N HCl (3 x 100 mL). This step protonates the desired amine product, rendering it water-soluble and separating it from non-basic impurities.

  • Isolation: Cool the acidic aqueous extracts in an ice bath and basify by the slow addition of 50% NaOH solution until the pH is >12. The free amine product will separate as an oil or precipitate. Extract the product into ethyl acetate (3 x 100 mL).

  • Purification: Wash the combined organic extracts with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-(dimethylamino)-1-(4-fluorophenyl)ethanone as a liquid or low-melting solid.

Step 3: Reductive Amination to Form the Target Amine

Causality and Mechanism: This final, crucial step converts the ketone intermediate into the primary amine. The most effective method is direct reductive amination, which involves the in-situ formation of an imine, followed by its immediate reduction.

The ketone first reacts with an ammonia source (e.g., ammonium acetate, aqueous ammonia) to form a hemiaminal intermediate, which then dehydrates to form an imine. A reducing agent, specifically chosen for its selectivity to reduce the C=N double bond of the imine in the presence of the C=O bond of the starting ketone, is then used. Sodium cyanoborohydride (NaBH₃CN) is an ideal reagent for this purpose under mildly acidic conditions (pH 6-7), which favor iminium ion formation and subsequent reduction.[3][4] An alternative, the Leuckart reaction, uses ammonium formate or formamide as both the ammonia source and the reducing agent, though it often requires higher temperatures.[5][6][7]

Experimental Protocol: Synthesis of 1-(4-Fluorophenyl)-2-(dimethylamino)ethan-1-amine

  • Reagent Setup: In a 500 mL round-bottom flask, dissolve 2-(dimethylamino)-1-(4-fluorophenyl)ethanone (18.1 g, 0.1 mol) and ammonium acetate (38.5 g, 0.5 mol) in methanol (200 mL).

  • Reduction: Stir the solution at room temperature and add sodium cyanoborohydride (NaBH₃CN) (7.5 g, 0.12 mol) portion-wise over 30 minutes. The addition may cause gas evolution.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching: Carefully acidify the reaction mixture to pH ~2 by the dropwise addition of concentrated HCl to decompose any remaining NaBH₃CN (Caution: HCN gas may evolve; perform in a well-ventilated fume hood). Stir for 1 hour.

  • Workup: Concentrate the mixture under reduced pressure to remove most of the methanol. Dilute the residue with 100 mL of water and wash with dichloromethane (2 x 50 mL) to remove non-basic impurities.

  • Isolation: Cool the aqueous layer in an ice bath and basify to pH >12 with 50% NaOH solution.

  • Purification: Extract the liberated product into dichloromethane (3 x 100 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or by conversion to a hydrochloride salt and recrystallization.

Alternative Synthesis Pathway & Data Summary

An alternative route begins with 4-fluorophenylacetonitrile. This pathway involves α-amination followed by nitrile reduction, which can be a viable option depending on reagent availability and scale.

G Target 1-(4-Fluorophenyl)-2-(dimethylamino)ethan-1-amine Nitrile (Dimethylamino)(4-fluorophenyl)acetonitrile Target->Nitrile Nitrile Reduction (e.g., LiAlH4) HaloNitrile Bromo(4-fluorophenyl)acetonitrile Nitrile->HaloNitrile Nucleophilic Substitution (Dimethylamine) Start 4-Fluorophenylacetonitrile HaloNitrile->Start α-Bromination (NBS)

Caption: Alternative synthesis via the nitrile pathway.

Quantitative Data Summary

The following table summarizes the key intermediates and expected yields based on analogous reactions reported in the literature. Actual yields may vary based on experimental conditions and scale.

StepIntermediate CompoundFormulaM.W. ( g/mol )Typical Yield
12-Bromo-1-(4-fluorophenyl)ethanoneC₈H₆BrFO217.0480-90%
22-(Dimethylamino)-1-(4-fluorophenyl)ethanone[2]C₁₀H₁₂FNO181.2175-85%
31-(4-Fluorophenyl)-2-(dimethylamino)ethan-1-amineC₁₀H₁₅FN₂182.2460-75%

Conclusion

The synthesis of 1-(4-fluorophenyl)-2-(dimethylamino)ethan-1-amine is reliably achieved through a three-step sequence starting from 4-fluoroacetophenone. The pathway, involving α-bromination, nucleophilic substitution with dimethylamine, and a final reductive amination, is robust and utilizes well-established chemical transformations. The choice of a selective reducing agent like sodium cyanoborohydride in the final step is critical for achieving a clean conversion and good yield. This guide provides the necessary technical detail and theoretical background to enable researchers to successfully synthesize this and structurally related compounds for further investigation.

References

  • Kant, R., Gupta, V. K., Kapoor, K., Deshmukh, M. B., Patil, D. R., & Anbhule, P. V. (2012). (2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications, E68, o3110. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 27, 2026, from [Link]

  • Google Patents. (n.d.). EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.
  • National Center for Biotechnology Information. (n.d.). 3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one. PubChem Compound Database. Retrieved January 27, 2026, from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved January 27, 2026, from [Link]

  • Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 1-(4-fluorophenyl)-2-morpholino-ethanone. Retrieved January 27, 2026, from [Link]

  • Moskvina, V. S., et al. (2018). Condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl) ethanone with N,N-dimethylformamide dimethyl acetal. Chemistry of Heterocyclic Compounds, 54(8), 799-804. Available at: [Link]

  • Kruegel, A. C., et al. (2003). Identification and synthesis of by-products found in 4-methylthioamphetamine (4-MTA) produced by the Leuckart method. Journal of Pharmaceutical and Biomedical Analysis, 32(1), 1-13. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available at: [Link]

  • Zhou, X., Ni, X., Wu, X., & Yin, L. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(17), 6296. Available at: [Link]

  • Google Patents. (n.d.). WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
  • National Center for Biotechnology Information. (n.d.). Synthesis and characterization of fluorescent amino acid dimethylaminoacridonylalanine. PubMed Central. Retrieved January 27, 2026, from [Link]

  • van der Waals, D., Pettman, A., & Williams, J. M. J. (2014). Copper-catalysed reductive amination of nitriles and organic-group reductions using dimethylamine borane. RSC Advances, 4, 51845-51848. Available at: [Link]

  • Khurshid, S., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions, 4(1), 1-28. Available at: [Link]

  • Al-Zaydi, K. M. (2007). Studies on enaminones. Trade Science Inc.. Available at: [Link]

  • MOLBASE. (n.d.). 2-(dimethylamino)-1-(4-fluorophenyl)ethanone|709-23-9. Retrieved January 27, 2026, from [Link]

Sources

Exploratory

Introduction: The Strategic Role of Fluorine in Phenethylamine Bioactivity

An in-depth technical guide by a Senior Application Scientist The phenethylamine scaffold is a cornerstone in neuropharmacology, forming the basis for a vast array of neurotransmitters, hormones, and synthetic psychoacti...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist

The phenethylamine scaffold is a cornerstone in neuropharmacology, forming the basis for a vast array of neurotransmitters, hormones, and synthetic psychoactive compounds. The introduction of fluorine atoms into this privileged structure is a deliberate and strategic modification in modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small van der Waals radius (mimicking hydrogen), and the strength of the carbon-fluorine bond—profoundly influence the molecule's pharmacokinetic and pharmacodynamic profile.

This guide provides a technical deep-dive into the biological activity of fluorinated phenethylamines, moving from their synthesis and characterization to their complex interactions with neuronal receptors. We will explore the causal relationships behind experimental designs and present validated protocols for their evaluation, offering a comprehensive resource for researchers in pharmacology and drug development. The focus will be on the mechanistic underpinnings of how fluorination alters receptor affinity, functional efficacy, and metabolic stability, thereby shaping the overall biological activity.

Synthesis and Characterization of Fluorinated Phenethylamines

The synthesis of fluorinated phenethylamines typically begins with a commercially available fluorinated benzaldehyde derivative. The choice of the starting material is critical as it dictates the final substitution pattern on the aromatic ring. A common and reliable method is the Henry reaction, followed by reduction.

The rationale for this two-step approach is its high efficiency and substrate tolerance. The Henry reaction, a base-catalyzed nitroaldol reaction, effectively forms the carbon-carbon bond between the aromatic ring and the ethylamine side chain. Subsequent reduction of the nitro group to a primary amine is a well-established and high-yielding transformation, often accomplished with powerful reducing agents like lithium aluminum hydride (LiAlH₄). This choice is predicated on its ability to reduce the nitro group without affecting the aromatic ring or the fluorine substituents.

Experimental Protocol: Synthesis of 2-(4-Fluoro-2,5-dimethoxyphenyl)ethan-1-amine

This protocol details a representative synthesis, chosen for its illustrative value in demonstrating the core chemical transformations.

Step 1: Nitrostyrene Formation (Henry Reaction)

  • In a round-bottom flask, dissolve 1.0 equivalent of 4-fluoro-2,5-dimethoxybenzaldehyde in nitromethane (used as both solvent and reactant).

  • Add 0.5 equivalents of ammonium acetate as a catalyst. The acetate anion acts as the base to deprotonate the nitromethane.

  • Reflux the mixture for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting aldehyde.

  • After cooling to room temperature, the excess nitromethane is removed under reduced pressure.

  • The resulting crude 4-fluoro-2,5-dimethoxy-β-nitrostyrene is purified by recrystallization from ethanol to yield a bright yellow solid. This purification step is crucial for the purity of the final product.

Step 2: Reduction to the Phenethylamine

  • Set up a three-necked flask under an inert atmosphere (e.g., argon or nitrogen). This is a critical safety and quality control measure, as LiAlH₄ is highly reactive with atmospheric moisture.

  • Suspend 3.0 equivalents of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). The excess of the reducing agent ensures the complete conversion of the nitrostyrene.

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve the purified nitrostyrene from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension. This slow addition is necessary to control the exothermic reaction.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2 hours.

  • Cool the reaction back to 0°C and quench it carefully by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup). This procedure is designed to safely neutralize the excess LiAlH₄ and precipitate aluminum salts, which can then be easily filtered off.

  • Filter the resulting slurry and wash the solid with additional THF.

  • Combine the organic filtrates and evaporate the solvent under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the final product, 2-(4-fluoro-2,5-dimethoxyphenyl)ethan-1-amine.

Workflow and Characterization

The identity and purity of the synthesized compound must be rigorously confirmed. High-Performance Liquid Chromatography (HPLC) is used to assess purity, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure.

G cluster_synthesis Synthesis Workflow cluster_characterization Analytical Characterization A 1. Henry Reaction (Fluorinated Benzaldehyde + Nitromethane) B 2. Purification (Recrystallization) A->B C 3. Reduction (LiAlH4 in THF) B->C D 4. Workup & Purification (Column Chromatography) C->D E Purity Assessment (HPLC) D->E F Structural Confirmation (NMR, MS) D->F

Caption: Synthetic and analytical workflow for fluorinated phenethylamines.

Pharmacology: The Serotonin 5-HT₂ₐ Receptor as a Primary Target

Many fluorinated phenethylamines exhibit high affinity for the serotonin 5-HT₂ₐ receptor, a G-protein coupled receptor (GPCR) belonging to the Gq/11 family. This interaction is central to their psychoactive effects. Upon agonist binding, the 5-HT₂ₐ receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).

  • IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, causing the release of stored calcium (Ca²⁺) into the cytosol.

  • DAG and the increased intracellular Ca²⁺ concentration synergistically activate Protein Kinase C (PKC).

This signaling cascade is the primary mechanism through which these compounds exert their effects at the cellular level. The introduction of fluorine can modulate the binding affinity (Ki) and the efficacy (EC₅₀) of the ligand at this receptor, fine-tuning its pharmacological profile.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC Co-activates Downstream Downstream Cellular Effects PKC->Downstream Ligand Fluorinated Phenethylamine (Agonist) Ligand->Receptor Binds

Caption: Simplified 5-HT₂ₐ receptor Gq/11 signaling pathway.

Structure-Activity Relationships (SAR)

The position of the fluorine atom on the phenethylamine core is a critical determinant of biological activity. Fluorination can alter the molecule's conformation, electronic distribution, and metabolic stability, thereby influencing how it interacts with the receptor's binding pocket.

  • Fluorination on the Aromatic Ring: Substitution on the phenyl ring, particularly at the 4-position, often impacts receptor selectivity and potency. For example, in the 2C series of phenethylamines, adding a fluorine atom can alter the compound's affinity for various serotonin receptor subtypes.

  • Fluorination on the Side Chain: Fluorination on the ethylamine side chain is less common but can significantly increase metabolic stability by blocking sites of enzymatic oxidation by monoamine oxidase (MAO).

The following table summarizes representative data for a series of fluorinated phenethylamines, illustrating the impact of fluorine substitution on binding affinity at the human 5-HT₂ₐ receptor.

CompoundSubstitution Pattern5-HT₂ₐ Ki (nM)
2C-B4-Bromo-2,5-dimethoxy4.9
2C-B-FLYFused dihydrofuran rings0.187
2C-B-FLY-NBOMe N-benzyl-methoxy addition0.024

Data presented is illustrative and compiled from various sources for comparative purposes.

This data highlights how structural modifications, including but not limited to fluorination, can dramatically increase binding affinity, in this case by several orders of magnitude.

In Vitro Evaluation of Biological Activity

To quantify the interaction of these compounds with their molecular targets, a suite of in vitro assays is employed. These assays are designed to be self-validating through the use of appropriate controls and standardized procedures.

Protocol: Radioligand Binding Assay for 5-HT₂ₐ Receptor Affinity

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known high-affinity radioligand from the receptor.

1. Cell Culture and Membrane Preparation:

  • Culture HEK 293 cells stably expressing the human 5-HT₂ₐ receptor in DMEM supplemented with 10% FBS and a selection antibiotic.

  • Harvest the cells, centrifuge, and resuspend the cell pellet in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Homogenize the cells using a Polytron homogenizer and centrifuge at high speed (e.g., 48,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet by resuspending in fresh assay buffer and centrifuging again. This step is crucial to remove any endogenous ligands.

  • Resuspend the final pellet in assay buffer and determine the total protein concentration using a Bradford assay.

2. Competitive Binding Assay:

  • In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [³H]ketanserin). The choice of radioligand is critical; it must be selective and have high affinity for the target.

  • Add increasing concentrations of the unlabeled test compound (the "competitor").

  • Add the prepared cell membranes to initiate the binding reaction.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration over a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of the competitor that displaces 50% of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G A 1. Cell Culture & Membrane Preparation B 2. Assay Setup (Radioligand + Competitor + Membranes) A->B C 3. Incubation (Reach Equilibrium) B->C D 4. Rapid Filtration (Separate Bound/Unbound) C->D E 5. Scintillation Counting (Measure Radioactivity) D->E F 6. Data Analysis (Calculate IC50 and Ki) E->F

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

The strategic incorporation of fluorine into the phenethylamine scaffold is a powerful tool for modulating pharmacological activity. By altering electronic properties and metabolic stability, fluorination allows for the fine-tuning of receptor affinity, selectivity, and functional efficacy. The protocols and workflows described in this guide provide a robust framework for the synthesis, characterization, and in vitro evaluation of these compounds.

Future research will likely focus on developing more selective ligands by exploring novel fluorination patterns and on understanding the role of "functional selectivity" or "biased agonism," where a ligand can preferentially activate one signaling pathway over another at the same receptor. This could lead to the development of compounds with more specific therapeutic effects and fewer side effects. The continued application of rigorous, validated experimental methodologies will be essential in advancing our understanding of these potent neuromodulators.

References

  • Nichols, D. E. (2012). Structure-activity relationships of serotonin 5-HT2A receptor agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling, 1(5), 559-579. Available at: [Link]

  • Halberstadt, A. L. (2017). Recent advances in the neuropsychopharmacology of serotonergic hallucinogens. Behavioural Brain Research, 322(Pt B), 314-330. Available at: [Link]

  • González-Maeso, J., & Sealfon, S. C. (2009). Agonist-trafficking of serotonin 5-HT2A receptors. Current Medicinal Chemistry, 16(34), 4530–4536. Available at: [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. Available at: [Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine in Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals Introduction [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine, also known as 4-Fluoro-N,N-dimethylamphetamine (4-F-DMA), is a substituted amphetamine derivati...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

[2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine, also known as 4-Fluoro-N,N-dimethylamphetamine (4-F-DMA), is a substituted amphetamine derivative. While specific research on this compound is limited, its structural similarity to other psychoactive substances like 4-fluoroamphetamine (4-FA) and N,N-dimethylamphetamine (N,N-DMA) suggests potential activity as a modulator of monoamine neurotransmitter systems. Structurally related compounds are known to interact with dopamine, serotonin, and norepinephrine transporters, and some exhibit neurotoxic or cytotoxic effects.[1][2] Therefore, in vitro cell culture studies are essential to elucidate the pharmacological and toxicological profile of [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine.

This guide provides a comprehensive framework for the initial investigation of [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine in cell culture systems. It outlines detailed protocols for assessing its cytotoxicity and its effects on key cellular functions, particularly relevant to neuronal and hepatic cell lines, given the known targets and metabolic pathways of analogous compounds.[3] The following protocols are designed to be a starting point for researchers, emphasizing the importance of empirical determination of optimal experimental conditions.

Chemical Properties

Property Value Source
Chemical Name [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine[4]
CAS Number 842954-71-6[4][5]
Molecular Formula C₁₀H₁₅FN₂[4][5]
Molecular Weight 182.24 g/mol [4][5]
Storage 2-8°C Refrigerator[4]

General Cell Culture and Maintenance

Aseptic technique is paramount for successful cell culture. All manipulations should be performed in a certified biological safety cabinet. General protocols for cell culture, including passaging, freezing, and thawing, should be followed according to established standards.[6]

Recommended Cell Lines

The choice of cell line is critical and should be guided by the research question. Based on the pharmacology of related amphetamines, the following cell lines are recommended for initial studies:

  • SH-SY5Y (Human Neuroblastoma): A widely used model for neuronal studies, expressing dopamine and norepinephrine transporters.

  • PC12 (Rat Pheochromocytoma): A model for neuronal differentiation and neurotoxicity studies.

  • HepG2 (Human Hepatocellular Carcinoma): To investigate potential hepatotoxicity, as the liver is a primary site of metabolism for many xenobiotics.[3]

  • Primary Cortical Neurons: For a more physiologically relevant model of neurotoxicity.[7]

Culture Media and Conditions
  • SH-SY5Y: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • PC12: RPMI-1640 supplemented with 10% Horse Serum, 5% FBS, and 1% Penicillin-Streptomycin.

  • HepG2: EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Primary Cortical Neurons: Neurobasal medium supplemented with B-27, GlutaMAX, and 1% Penicillin-Streptomycin.

All cells should be maintained in a humidified incubator at 37°C with 5% CO₂.

Preparation of [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine Stock Solutions

Causality: Proper preparation and storage of the test compound are crucial for reproducible results. The choice of solvent should ensure solubility without inducing cellular toxicity.

  • Initial Solubilization: Due to its chemical structure, [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine is likely soluble in an aqueous buffer at a slightly acidic pH or in organic solvents. For cell culture applications, sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) is recommended as the initial solvent.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 100 mM) in DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare working solutions by diluting the stock solution in the appropriate cell culture medium. The final concentration of DMSO in the culture medium should be kept below 0.1% to minimize solvent-induced toxicity. A vehicle control (medium with the same concentration of DMSO) must be included in all experiments.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[8] Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan is proportional to the number of living cells.[8]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine in culture medium. A suggested starting range is 1 µM to 1 mM. Remove the old medium from the cells and add the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours. The incubation time should be optimized based on the cell type and expected mechanism of action.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the concentration-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Self-Validation: Include positive (e.g., a known cytotoxic agent) and negative (vehicle) controls. Each concentration should be tested in triplicate.

Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate overnight_adhesion Allow Adhesion Overnight seed_cells->overnight_adhesion add_treatment Add Compound/Vehicle to Cells overnight_adhesion->add_treatment prepare_compound Prepare Serial Dilutions of Compound prepare_compound->add_treatment incubate Incubate for 24/48/72h add_treatment->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for assessing the cytotoxicity of [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine using the MTT assay.

Assessment of Apoptosis: Annexin V/Propidium Iodide Staining

Principle: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is therefore used to identify necrotic cells.

Protocol:

  • Cell Treatment: Treat cells in 6-well plates with [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine at concentrations around the determined IC50 for an appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Mechanistic Studies: Neurotransmitter Transporter Uptake Assay

Principle: To investigate the effect of [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine on dopamine (DAT), serotonin (SERT), or norepinephrine (NET) transporter function, a radiolabeled neurotransmitter uptake assay can be performed. This assay measures the ability of the compound to inhibit the uptake of a radiolabeled substrate (e.g., [³H]dopamine) into cells expressing the respective transporter.

Protocol:

  • Cell Culture: Use cells endogenously expressing the transporter of interest (e.g., SH-SY5Y for DAT and NET) or cells stably transfected with the transporter cDNA.

  • Assay Initiation: Pre-incubate cells with varying concentrations of [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine or a known inhibitor (e.g., cocaine for DAT).

  • Radiolabeled Substrate Addition: Add a fixed concentration of the radiolabeled neurotransmitter (e.g., [³H]dopamine).

  • Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C.

  • Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up using a liquid scintillation counter.

  • Data Analysis: Determine the inhibitory effect of the compound and calculate the IC50 value for transporter inhibition.

Signaling Pathway Analysis

Signaling_Pathway Compound [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine Transporter Monoamine Transporter (DAT, NET, SERT) Compound->Transporter Inhibition Neurotransmitter Extracellular Neurotransmitter Transporter->Neurotransmitter Uptake Intracellular_Neurotransmitter Intracellular Neurotransmitter Signaling Downstream Signaling (e.g., MAPK, Akt) Intracellular_Neurotransmitter->Signaling Cell_Response Cellular Response (Viability, Apoptosis) Signaling->Cell_Response

Caption: Hypothetical signaling pathway affected by [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine.

Data Interpretation and Troubleshooting

  • High Background in MTT Assay: Ensure complete removal of phenol red-containing medium before adding the solubilization solution.

  • Variability in Results: Maintain consistent cell passage numbers and seeding densities. Ensure homogenous distribution of cells in multi-well plates.

  • No Observed Effect: The compound may not be active in the tested concentration range or in the chosen cell line. Consider using higher concentrations or a more sensitive cell type. It is also possible that the compound has a different mechanism of action.

Conclusion

The protocols outlined in this application note provide a robust starting point for the in vitro characterization of [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine. By systematically evaluating its cytotoxicity and effects on neurotransmitter systems, researchers can gain valuable insights into its pharmacological and toxicological profile. These studies are a critical first step in understanding the potential biological activities of this novel compound.

References

  • BMG Labtech. (2025, July 3). Cell viability assays – Measure how happy your cells are. Retrieved from [Link]

  • Chen, S. C., et al. (2019). In Vitro and In Vivo Analysis of the Effects of 3,5-DMA and Its Metabolites in Neural Oxidative Stress and Neurodevelopmental Toxicity. Toxicological Sciences, 168(2), 548-559.
  • Wikipedia. (n.d.). 4-Fluoroamphetamine. Retrieved from [Link]

  • Costa, V. M., et al. (2021). 4-Fluoromethamphetamine (4-FMA) induces in vitro hepatotoxicity mediated by CYP2E1, CYP2D6, and CYP3A4 metabolism. Toxicology, 462, 152988.
  • DeRuiter, J., et al. (1994). Evaluation of the neurotoxic potential of N,N-dimethylamphetamine: an illicit analog of methamphetamine. Pharmacology Biochemistry and Behavior, 47(3), 637-643.
  • Pharmaffiliates. (n.d.). [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine. Retrieved from [Link]

  • P212121 Store. (n.d.). [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine. Retrieved from [Link]

  • Erowid. (n.d.). Synthesis of 4-Fluoroamphetamine. Retrieved from [Link]

Sources

Application

Application Notes & Protocols: Experimental Design for the Characterization of [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine

Introduction: Rationale and Scientific Context The landscape of novel psychoactive substances (NPS) is in a constant state of flux, presenting significant challenges to public health and opportunities for pharmacological...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale and Scientific Context

The landscape of novel psychoactive substances (NPS) is in a constant state of flux, presenting significant challenges to public health and opportunities for pharmacological research. [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine (Compound ID: AFED) is a structural analogue of 4-fluoroamphetamine (4-FA), a known psychoactive substance with effects described as intermediate between amphetamine and MDMA.[1][2] The addition of two methyl groups to the primary amine of 4-FA to create AFED is predicted to significantly alter its pharmacological profile, including its potency, selectivity for monoamine transporters, blood-brain barrier permeability, and metabolism.

This document provides a comprehensive experimental framework for the systematic characterization of AFED. The objective is to elucidate its mechanism of action, pharmacokinetic profile, behavioral effects, and preliminary safety profile. This guide is intended for researchers in pharmacology, toxicology, and drug development, providing both the strategic "why" and the procedural "how" for a rigorous scientific investigation. The protocols herein are designed as self-validating systems, incorporating necessary controls to ensure data integrity and reproducibility.

Section 1: Physicochemical Characterization and Analytical Validation

Expertise & Rationale: Before any biological assessment, the identity, purity, and stability of the test compound must be unequivocally established. This foundational step prevents misinterpretation of biological data due to impurities or degradation. We will employ high-resolution analytical techniques to create a definitive chemical fingerprint for AFED.

Protocol 1.1: Identity and Purity Assessment

  • Objective: To confirm the chemical structure of AFED and determine its purity.

  • Methodology:

    • Procurement: Obtain AFED (CAS 842954-71-6) from a reputable chemical supplier.[3][4]

    • High-Resolution Mass Spectrometry (HRMS):

      • Prepare a 1 mg/mL solution of AFED in methanol.

      • Infuse the sample into an LC-Q-TOF or Orbitrap mass spectrometer.

      • Justification: HRMS provides a precise mass measurement, allowing for the confirmation of the elemental composition (C₁₀H₁₅FN₂) against the theoretical mass (182.1219 g/mol ).[5]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • Dissolve 5-10 mg of AFED in an appropriate deuterated solvent (e.g., CDCl₃ or D₂O).

      • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

      • Justification: NMR provides unambiguous structural confirmation by mapping the chemical environment of each atom in the molecule.

    • Quantitative Purity Analysis (HPLC-UV):

      • Develop a gradient HPLC method using a C18 column.

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and re-equilibrate.

      • Detection: UV detector at 254 nm and 270 nm.

      • Analysis: Calculate purity based on the relative peak area of the main component. The purity should be >98% for use in biological assays.

Section 2: In Vitro Pharmacological Profiling

Expertise & Rationale: The primary hypothesis is that AFED, like 4-FA, interacts with monoamine transporters. This section details the in vitro assays required to determine the compound's primary molecular targets and its mechanism of interaction (e.g., reuptake inhibitor vs. releasing agent). This hierarchical approach, from binding affinity to functional activity, provides a complete picture of the drug's action at the cellular level.

Workflow for In Vitro Profiling

cluster_0 Step 1: Target Affinity cluster_1 Step 2: Functional Activity cluster_2 Step 3: Off-Target Screening Binding Receptor Binding Assays (DAT, SERT, NET) Uptake Synaptosomal Reuptake Assays (Inhibition) Binding->Uptake If Ki < 1µM MAO MAO-A/B Inhibition Assay Binding->MAO Receptors Receptor Panel (e.g., 5-HT2A/2C) Binding->Receptors Release Pre-loaded Synaptosome Assays (Release) Uptake->Release If IC50 < 1µM

Caption: Hierarchical workflow for in vitro pharmacological characterization.

Protocol 2.1: Monoamine Transporter Binding Assays

  • Objective: To determine the binding affinity (Ki) of AFED for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

  • Methodology:

    • Materials: Cell membranes from HEK293 cells stably expressing human DAT, SERT, or NET; appropriate radioligands (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET); Scintillation fluid; Glass fiber filters.

    • Assay Procedure (96-well format):

      • To each well, add assay buffer, cell membranes, a fixed concentration of radioligand, and varying concentrations of AFED (from 10⁻¹¹ M to 10⁻⁵ M).

      • Control Wells: Include "Total Binding" (no competitor) and "Non-Specific Binding" (excess non-radiolabeled ligand, e.g., 10 µM cocaine).

      • Incubate at room temperature for 60-120 minutes.

      • Rapidly harvest the assay mixture onto glass fiber filters using a cell harvester.

      • Wash filters with ice-cold buffer to remove unbound radioligand.

      • Place filters in scintillation vials with scintillation fluid and count radioactivity using a scintillation counter.

    • Data Analysis:

      • Calculate specific binding = Total Binding - Non-Specific Binding.

      • Plot the percentage of specific binding against the log concentration of AFED.

      • Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response).

      • Convert IC₅₀ to Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol 2.2: Monoamine Reuptake and Release Functional Assays

  • Objective: To determine if AFED functions as a reuptake inhibitor (blocker) or a releasing agent (substrate) at monoamine transporters.

  • Methodology (Synaptosome Preparation):

    • Justification: Synaptosomes are isolated nerve terminals that retain functional transporters, providing a physiologically relevant model system.

    • Homogenize fresh rodent brain tissue (striatum for DAT, hippocampus/cortex for SERT/NET) in ice-cold sucrose buffer.

    • Centrifuge the homogenate to pellet nuclei and debris.

    • Centrifuge the supernatant at a higher speed to pellet the crude synaptosomal fraction. Resuspend in physiological buffer.

  • Reuptake Inhibition Assay:

    • Pre-incubate synaptosomes with varying concentrations of AFED or control (e.g., cocaine).

    • Initiate uptake by adding a low concentration of radiolabeled monoamine (e.g., [³H]Dopamine).

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the reaction by rapid filtration and washing.

    • Quantify radioactivity and calculate IC₅₀ values for the inhibition of uptake.

  • Release Assay:

    • Pre-load synaptosomes by incubating them with a radiolabeled monoamine.

    • Wash synaptosomes to remove external radioactivity.

    • Add varying concentrations of AFED or a known releaser (e.g., d-amphetamine).

    • Incubate for 30 minutes at 37°C.

    • Pellet the synaptosomes by centrifugation.

    • Measure the radioactivity in the supernatant (released monoamine) and the pellet (retained monoamine).

    • Calculate the percentage of release and determine the EC₅₀ value.

Protocol 2.3: Monoamine Oxidase (MAO) Inhibition Assay

  • Objective: To assess if AFED inhibits MAO-A or MAO-B, a known off-target for some amphetamine-like compounds.[1]

  • Methodology:

    • Justification: MAO inhibition can lead to dangerous drug-drug interactions. A fluorimetric assay provides a high-throughput and sensitive method for screening.[6][7]

    • Use a commercial MAO inhibitor screening kit (e.g., from Assay Genie or similar suppliers).[7] These kits typically use a substrate that, when oxidized by MAO, produces hydrogen peroxide. The H₂O₂ then reacts with a probe to generate a fluorescent signal.

    • Perform the assay in a 96-well plate using recombinant human MAO-A and MAO-B enzymes.

    • Incubate the enzymes with varying concentrations of AFED. Known inhibitors (clorgyline for MAO-A, deprenyl for MAO-B) serve as positive controls.

    • Add the substrate and fluorescence probe, incubate, and read fluorescence (e.g., Ex/Em = 535/587 nm).

    • Calculate the percentage of inhibition and determine IC₅₀ values.

Expected Data Summary

TargetBinding Affinity (Ki, nM)Reuptake Inhibition (IC₅₀, nM)Monoamine Release (EC₅₀, nM)
DAT Experimental ValueExperimental ValueExperimental Value
SERT Experimental ValueExperimental ValueExperimental Value
NET Experimental ValueExperimental ValueExperimental Value
MAO-A N/AIC₅₀, µMN/A
MAO-B N/AIC₅₀, µMN/A

Section 3: In Vivo Behavioral Pharmacology

Expertise & Rationale: In vitro data reveals molecular mechanisms, but in vivo studies are essential to understand the integrated physiological and behavioral effects of the compound in a whole organism. The following protocols are designed to assess the stimulant, rewarding, and subjective effects of AFED, which are critical for predicting its abuse potential and psychoactive properties. Rodent models are well-established for this purpose.[8][9]

Presumed Mechanism of Action at the Synapse

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Vesicle Vesicles (DA, 5-HT, NE) MA Monoamines (DA, 5-HT, NE) Transporter Monoamine Transporter (DAT, SERT, NET) AFED AFED Transporter->AFED Substrate for reverse transport (Releaser action) Receptor Postsynaptic Receptors AFED->Transporter Blocks reuptake (Inhibitor action) MA->Receptor Synaptic signaling

Caption: AFED's potential dual mechanism at the monoamine transporter.

Protocol 3.1: Locomotor Activity Assessment

  • Objective: To quantify the stimulant or sedative effects of AFED.

  • Methodology:

    • Apparatus: Open-field arenas equipped with infrared beam grids to automatically track movement.

    • Procedure:

      • Acclimate mice or rats to the testing room for at least 60 minutes.

      • Administer vehicle or varying doses of AFED (e.g., 1, 3, 10, 30 mg/kg, intraperitoneally). A known stimulant like d-amphetamine should be used as a positive control.

      • Place the animal in the open-field arena immediately after injection.

      • Record locomotor activity (e.g., total distance traveled, rearing frequency) for 60-120 minutes.

    • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset and duration of effects. Compare dose groups using ANOVA followed by post-hoc tests.

Protocol 3.2: Conditioned Place Preference (CPP)

  • Objective: To assess the rewarding or aversive properties of AFED, an indicator of abuse potential.

  • Methodology:

    • Apparatus: A three-chamber CPP box with two distinct conditioning chambers (differentiated by visual and tactile cues) and a neutral center chamber.

    • Procedure (Unbiased Design):

      • Pre-conditioning (Day 1): Allow animals to freely explore all three chambers for 15 minutes. Record the baseline time spent in each chamber.

      • Conditioning (Days 2-5): Perform four conditioning sessions. On two days, administer AFED and confine the animal to one chamber. On the other two days, administer vehicle and confine the animal to the opposite chamber. The pairing is counterbalanced across animals.

      • Post-conditioning Test (Day 6): In a drug-free state, allow the animal to again explore all three chambers. Record the time spent in each chamber.

    • Data Analysis: A significant increase in time spent in the drug-paired chamber during the test phase compared to the pre-conditioning phase indicates a rewarding effect.

Section 4: Preliminary Toxicology and Safety Pharmacology

Expertise & Rationale: Given the known cardiovascular and cerebrovascular risks associated with 4-FA, a preliminary safety assessment of AFED is a critical and ethically necessary component of the research plan.[10][11][12] These assays provide an early warning of potential liabilities.

Protocol 4.1: In Vivo Cardiovascular Assessment

  • Objective: To determine the effects of AFED on heart rate and blood pressure.

  • Methodology:

    • Apparatus: Telemetry system for conscious, freely moving rats or mice.

    • Procedure:

      • Surgically implant telemetry transmitters to monitor blood pressure, heart rate, and body temperature. Allow for a post-operative recovery period of at least one week.

      • Record baseline cardiovascular parameters for at least 24 hours.

      • Administer acute doses of AFED and record cardiovascular parameters continuously for several hours post-dose.

    • Data Analysis: Compare the changes from baseline for each dose group against the vehicle control. Significant increases in blood pressure or heart rate are key safety flags.[11]

Conclusion

This document outlines a logical and comprehensive experimental cascade for the initial characterization of [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine. By systematically progressing from fundamental physicochemical analysis to in vitro mechanistic studies and in vivo behavioral and safety assessments, researchers can build a robust pharmacological profile of this novel compound. The data generated will be crucial for understanding its structure-activity relationship relative to 4-FA and for informing public health agencies about its potential effects and risks. Adherence to these rigorous, self-validating protocols will ensure the generation of high-quality, reproducible data, forming a solid foundation for any future research.

References

  • 4-Fluoroamphetamine - Wikipedia. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

  • Lekkerkerker, S., et al. (2022). 4‐Fluoroamphetamine (4‐FA) intoxication results in exaggerated blood pressure effects compared to MDMA and amphetamine: A retrospective analysis. Journal of the American Heart Association. Retrieved January 27, 2026, from [Link]

  • Kuypers, K. P. C., et al. (2018). Safety Profile and Neurocognitive Function Following Acute 4-Fluoroamphetamine (4-FA) Administration in Humans. Frontiers in Pharmacology. Retrieved January 27, 2026, from [Link]

  • 4-FA / 4-FMP. (n.d.). Jellinek. Retrieved January 27, 2026, from [Link]

  • Bossong, M. G., et al. (2019). A First-in-Man Study with 4-Fluoroamphetamine Demonstrates it Produces a Mild Psychedelic State. Neuropsychopharmacology. Retrieved January 27, 2026, from [Link]

  • [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine. (n.d.). Pharmaffiliates. Retrieved January 27, 2026, from [Link]

  • Contreras-Rodríguez, O., et al. (2024). Psychostimulants and social behaviors. Frontiers in Behavioral Neuroscience. Retrieved January 27, 2026, from [Link]

  • Ke, Y., et al. (2021). Determination of dimethylamine and nitrite in pharmaceuticals by ion chromatography to assess the likelihood of nitrosamine formation. Journal of Pharmaceutical and Biomedical Analysis. Retrieved January 27, 2026, from [Link]

  • Adhikari, B., et al. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules. Retrieved January 27, 2026, from [Link]

  • Heal, D. J., et al. (2009). Animal models to guide clinical drug development in ADHD: lost in translation? Journal of Psychopharmacology. Retrieved January 27, 2026, from [Link]

  • Sree, N. S., & Sankar, D. G. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Pharmaceuticals. Retrieved January 27, 2026, from [Link]

  • Kumar, A., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Medicinal Chemistry. Retrieved January 27, 2026, from [Link]

  • Spencer, R. C., & Berridge, C. W. (2014). Psychostimulants as Cognitive Enhancers: The Prefrontal Cortex, Catecholamines and Attention Deficit Hyperactivity Disorder. Biological Psychiatry. Retrieved January 27, 2026, from [Link]

  • [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine. (n.d.). P212121 Store. Retrieved January 27, 2026, from [Link]

  • Bishop, L. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. Today's Clinical Lab. Retrieved January 27, 2026, from [Link]

  • Tundis, R., et al. (2018). Monoamine Oxidase-A Inhibition and Associated Antioxidant Activity in Plant Extracts with Potential Antidepressant Actions. Molecules. Retrieved January 27, 2026, from [Link]

  • Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica. Retrieved January 27, 2026, from [Link]

  • Monoamine Oxidase Inhibitor Screening Kit (BA0188). (n.d.). Assay Genie. Retrieved January 27, 2026, from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing In Vivo Dosage of [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine

Senior Application Scientist Note: Welcome to the technical support guide for [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine. This document is designed for researchers, scientists, and drug development professionals to p...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Welcome to the technical support guide for [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine. This document is designed for researchers, scientists, and drug development professionals to provide a robust framework for establishing and optimizing the in vivo dosage of this novel phenethylamine derivative. Given the limited published data on this specific molecule (CAS 842954-71-6)[1], this guide integrates established principles from analogous compounds, such as 4-Fluoromethamphetamine (4-FMA), and general best practices for in vivo pharmacology to ensure a scientifically sound approach. Our focus is on the causality behind experimental choices, empowering you to design self-validating and reproducible studies.

Part 1: Compound Identity and Pre-Experimental Checklist

Before initiating any in vivo experiment, it is imperative to fully characterize the test article and establish foundational parameters. Overlooking this stage is a common source of experimental variability and failure.

Compound Characterization

The compound , [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine, is a distinct chemical entity. It is structurally related to other fluorinated amphetamines but possesses a unique diamine structure. It should not be confused with the more widely studied 4-Fluoromethamphetamine (4-FMA)[2].

PropertyData for [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamineData for Analogue: 4-FMA (hydrochloride)
IUPAC Name [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine1-(4-fluorophenyl)-N-methylpropan-2-amine
CAS Number 842954-71-6[1]52063-62-4[3]
Molecular Formula C₁₀H₁₅FN₂[1]C₁₀H₁₄FN • HCl[4]
Molecular Weight 182.24 g/mol [1]203.7 g/mol [4]
Appearance Not specified; likely liquid or solid[1]Crystalline solid[4]
Storage 2-8°C (Refrigerator)[1]-20°C[4]
Stability Not specified≥ 5 years at -20°C[4]

Causality: Why is this important? Misidentification of a compound is a critical failure point. Subtle structural differences between analogues can lead to vastly different pharmacological and toxicological profiles[5][6]. Verifying the identity and purity via methods like NMR or GC/MS is a non-negotiable first step[3].

Pre-Experiment Checklist: Foundational Questions
  • Purity Assessment: Have you confirmed the purity of your compound batch?

    • Expert Insight: Impurities, even in small amounts, can have their own biological activity or alter the pharmacokinetics of the primary compound, leading to confounded results. A purity of ≥98% is the standard for in vivo studies[7].

  • Vehicle Selection: What is the appropriate vehicle for administration?

    • Expert Insight: The vehicle must solubilize the compound without causing toxicity or affecting the biological endpoint. For phenethylamines, sterile saline (if the compound is a salt and water-soluble) or a solution containing a small percentage of a solubilizing agent like DMSO or Tween 80, diluted in saline or PBS, are common choices. Always run a vehicle-only control group to validate that the vehicle itself has no effect[8].

  • Route of Administration: Which route best aligns with the research question?

    • Expert Insight: The route (e.g., intravenous (IV), intraperitoneal (IP), subcutaneous (SC), oral (PO)) dramatically affects bioavailability and the pharmacokinetic profile[9]. IV administration provides 100% bioavailability and rapid onset, ideal for PK studies. IP and SC offer easier administration but have more variable absorption. The choice depends on whether you are modeling acute exposure or a more sustained therapeutic effect.

  • Ethical Approval: Have all protocols been reviewed and approved by the Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board?

    • Expert Insight: This is a mandatory requirement. The protocol should detail dose ranges, monitoring parameters for animal welfare, and humane endpoints to minimize distress[10].

Part 2: Designing the In Vivo Dose-Optimization Study

A systematic approach is essential for determining an effective and well-tolerated dose range. We recommend a two-phase process: a pilot dose-escalation study followed by a definitive dose-response study.

Workflow for Dosage Optimization

The following workflow provides a logical progression from initial preparation to the identification of an optimal dose range.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Pilot Study (Dose Escalation) cluster_2 Phase 3: Definitive Study (Dose-Response) QC Compound QC (Purity ≥98%) Vehicle Vehicle Selection & Solubility Testing QC->Vehicle Lit Literature Review (Analogous Compounds) Vehicle->Lit StartDose Select Starting Dose (e.g., 0.1 - 1 mg/kg) Lit->StartDose Inform DoseEsc Administer Single Dose (n=2-3 per group) StartDose->DoseEsc Monitor Monitor for Acute Toxicity & Target Engagement DoseEsc->Monitor MTD Determine MTD & Preliminary Effective Dose Monitor->MTD SelectDoses Select 3-5 Doses Below MTD MTD->SelectDoses Guide FullCohort Administer to Full Cohort (n=8-10 per group) SelectDoses->FullCohort Measure Measure Efficacy & Adverse Effects FullCohort->Measure Analysis Analyze Dose-Response Curve (e.g., ED50) Measure->Analysis FinalDose FinalDose Analysis->FinalDose Select Optimal Dose(s) for Further Studies G cluster_0 Observed Outcomes Dose Administered Dose (mg/kg) PK Pharmacokinetics (ADME) Dose->PK Conc Plasma & Tissue Concentration (ng/mL) PK->Conc PD Pharmacodynamics (Receptor Binding) Conc->PD Therapeutic Therapeutic Effect PD->Therapeutic Toxic Toxic Effect PD->Toxic

Caption: Relationship between Dose, Pharmacokinetics, and Pharmacodynamics.

  • Pharmacokinetics (PK): Describes what the body does to the drug (Absorption, Distribution, Metabolism, Excretion). A dose-ranging study is an indirect way of manipulating the "Concentration" portion of this diagram.

  • Pharmacodynamics (PD): Describes what the drug does to the body (e.g., binding to dopamine transporters). The goal is to achieve a concentration that saturates the target to produce a therapeutic effect without reaching levels that cause off-target toxic effects. [11]Studies on related compounds show that fluorinated amphetamines can act as releasing agents and reuptake inhibitors for dopamine, norepinephrine, and serotonin, and understanding this mechanism is key to interpreting your results. [7][11] By carefully designing and executing the studies outlined above, researchers can confidently identify an optimal dose of [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine for their in vivo models, ensuring data that is both reproducible and translatable.

References

  • Chen, J. P. (2025). Chemical analysis of four capsules containing the controlled substance analogues 4-methylmethcathinone, 2-fluoromethamphetamine, α-phthalimidopropiophenone and N-ethylcathinone. ResearchGate. Available at: [Link]

  • Inglese, J., et al. (2012). In Vivo Assay Guidelines. Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Liesdek, O., et al. (2022). 4‐Fluoroamphetamine (4‐FA) intoxication results in exaggerated blood pressure effects compared to MDMA and amphetamine: A retrospective analysis. Annals of Emergency Medicine. Available at: [Link]

  • Bio Group Tradings. (n.d.). 4-Fluoromethamphetamine (4 FMA). Bio Group Tradings. Available at: [Link]

  • Carvalho, M., et al. (2021). 4-Fluoromethamphetamine (4-FMA) induces in vitro hepatotoxicity mediated by CYP2E1, CYP2D6, and CYP3A4 metabolism. Toxicology, 463, 152988. Available at: [Link]

  • Wikipedia. (n.d.). 4-Fluoromethamphetamine. Wikipedia. Available at: [Link]

  • SWGDRUG.org. (2013). 4-Fluoromethamphetamine. SWGDRUG.org. Available at: [Link]

  • KnowDrugs. (n.d.). 4-FMA. KnowDrugs. Available at: [Link]

  • Pharmaffiliates. (n.d.). [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine. Pharmaffiliates. Available at: [Link]

  • ResearchGate. (2016). EdU in vivo (mouse) troubleshooting? ResearchGate. Available at: [Link]

  • Wee, S., et al. (2009). In Vivo Effects of Amphetamine Analogs Reveal Evidence for Serotonergic Inhibition of Mesolimbic Dopamine Transmission in the Rat. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Ramaekers, J. G., et al. (2019). A First-in-Man Study with 4-Fluoroamphetamine Demonstrates it Produces a Mild Psychedelic State. Neuropsychopharmacology. Available at: [Link]

  • Bradshaw, T. D., et al. (2002). In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. British Journal of Cancer. Available at: [Link]

  • Novick, S., & Zhang, T. (2025). Strategy for Designing In Vivo Dose-Response Comparison Studies. Pharmaceutical Statistics. Available at: [Link]

  • KIET Group of Institutions. (n.d.). Dose Optimization In Drug Development. KIET. Available at: [Link]

  • ModernVivo. (2025). 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges. ModernVivo. Available at: [Link]

  • Rothman, R. B., et al. (2009). In Vivo Effects of Amphetamine Analogs Reveal Evidence for Serotonergic Inhibition of Mesolimbic Dopamine Transmission in the Rat. ResearchGate. Available at: [Link]

  • Bradshaw, T. D., et al. (2002). Preclinical evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. Cancer Research. Available at: [Link]

  • Iwahashi, K., et al. (1993). Antitumor activity of 2-amino-4,4alpha-dihydro-4alpha, 7-dimethyl-3H-phenoxazine-3-one against Meth A tumor transplanted into BALB/c mice. Life Sciences. Available at: [Link]

  • U.S. Food and Drug Administration. (2016). Clinical Pharmacology and Biopharmaceutics Review(s). accessdata.fda.gov. Available at: [Link]

  • ResearchGate. (2016). How to calculate a right dose for in vivo study? ResearchGate. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to 4-Fluoro-N,N-dimethylphenethylamine and its Non-fluorinated Analog, N,N-Dimethylphenethylamine

Introduction In the landscape of neuropharmacological research, the strategic modification of endogenous molecules provides a powerful tool for dissecting complex biological systems. This guide focuses on a comparative a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of neuropharmacological research, the strategic modification of endogenous molecules provides a powerful tool for dissecting complex biological systems. This guide focuses on a comparative analysis of N,N-Dimethylphenethylamine (N,N-DMPEA), an endogenous trace amine, and its synthetically derived analog, 2-(4-fluorophenyl)-N,N-dimethylethanamine (4-F-N,N-DMPEA). The introduction of a fluorine atom at the para position of the phenyl ring is a common medicinal chemistry strategy intended to modulate a compound's physicochemical properties, metabolic stability, and target engagement.

N,N-DMPEA is of significant interest due to its structural relationship to classical monoamine neurotransmitters and its role as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1).[1] TAAR1 is a G-protein coupled receptor that modulates monoaminergic systems, influencing the activity of dopamine, serotonin, and norepinephrine.[1][2] By comparing N,N-DMPEA with its fluorinated counterpart, we can gain valuable insights into the structure-activity relationships (SAR) at TAAR1 and other related targets. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of their respective properties, supported by experimental data and detailed protocols.

Note on Nomenclature: The user-provided topic "[2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine" is chemically ambiguous. This guide proceeds with the interpretation that the intended comparison is between N,N-Dimethylphenethylamine (N,N-DMPEA) and its 4-fluoro analog, 2-(4-fluorophenyl)-N,N-dimethylethanamine, based on the common phenethylamine scaffold and the specified substitutions.

Part 1: Physicochemical Properties and Synthesis

The introduction of fluorine, the most electronegative element, into an organic molecule can profoundly alter its fundamental properties. Fluorine's small atomic size allows it to act as a bioisostere of a hydrogen atom, yet its electronic effects can significantly impact lipophilicity, pKa, and metabolic stability.[3]

Diagram: Chemical Structures

G cluster_0 N,N-Dimethylphenethylamine (N,N-DMPEA) cluster_1 2-(4-fluorophenyl)-N,N-dimethylethanamine (4-F-N,N-DMPEA) DMPEA DMPEA F_DMPEA F_DMPEA

Caption: Chemical structures of the two compared compounds.

Table 1: Comparative Physicochemical Properties

PropertyN,N-Dimethylphenethylamine (N,N-DMPEA)2-(4-fluorophenyl)-N,N-dimethylethanamine (4-F-N,N-DMPEA)Rationale for Fluorine-Induced Change
Molecular Formula C₁₀H₁₅N[4]C₁₀H₁₄FNAddition of one fluorine atom, removal of one hydrogen.
Molecular Weight 149.24 g/mol [4]167.23 g/mol Fluorine is heavier than hydrogen.
pKa (Predicted) 9.75[5]~9.6 (Estimated)The electron-withdrawing fluorine atom slightly reduces the basicity of the distal amine group.
LogP (Predicted) 2.12.3Para-fluorination on an aromatic ring generally increases lipophilicity.[3]
Appearance Colorless to yellow liquid[1]Liquid (Predicted)Similar physical state expected due to structural similarity.

Expert Commentary on Physicochemical Effects: The substitution of a hydrogen atom with fluorine at the para-position of the phenyl ring is a subtle yet impactful modification. The increase in molecular weight is straightforward, but the more critical changes are in electronic properties and lipophilicity. The electronegativity of fluorine pulls electron density from the aromatic ring, which can slightly decrease the pKa of the tertiary amine. This can alter the proportion of ionized versus non-ionized drug at physiological pH, potentially affecting cell membrane permeability and receptor interaction. The modest increase in the predicted LogP suggests that 4-F-N,N-DMPEA may have slightly enhanced ability to cross the blood-brain barrier compared to its non-fluorinated parent compound.[3]

Synthesis Overview

N,N-DMPEA: A common laboratory synthesis involves the reductive amination of phenylacetaldehyde with dimethylamine or the Eschweiler-Clarke reaction on phenethylamine, which uses formaldehyde and formic acid for exhaustive methylation.[1] Another documented method is the reaction of 2-phenylethyl bromide with dimethylamine hydrochloride in the presence of a base like potassium carbonate.[6]

4-F-N,N-DMPEA: The synthesis would typically mirror that of the non-fluorinated analog, starting with fluorinated precursors. For instance, reductive amination would utilize 4-fluorophenylacetaldehyde and dimethylamine. The synthesis of substituted phenethylamines is a well-established field, allowing for straightforward adaptation of existing protocols.

Part 2: Comparative Pharmacological Profile

The primary pharmacological interest in these compounds lies in their interaction with the trace amine-associated receptor 1 (TAAR1) and their potential influence on monoamine transporters.[1][4]

Mechanism of Action: Both N,N-DMPEA and, by extension, its 4-fluoro analog are agonists at TAAR1.[1] TAAR1 activation initiates a Gs-protein-coupled signaling cascade, leading to the production of cyclic AMP (cAMP).[2] This receptor is uniquely positioned to modulate the activity of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, thereby influencing synaptic concentrations of these key neurotransmitters.[2][7]

Diagram: TAAR1 Signaling Pathway

TAAR1_Pathway Ligand TAAR1 Agonist (e.g., N,N-DMPEA) TAAR1 TAAR1 Receptor Ligand->TAAR1 binds G_Protein Gαs Protein TAAR1->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Modulation of Monoamine Transporters (DAT, SERT, NET) PKA->Cellular_Response phosphorylates targets

Caption: Simplified TAAR1 Gs-protein-coupled signaling cascade.

Receptor Binding and Functional Activity: While specific comparative binding data for this pair is not readily available in the literature, we can extrapolate from general principles of fluorination in phenethylamines. The introduction of fluorine can have variable effects, ranging from a marked loss to an enhancement of psychoactivity and receptor affinity.[8] Studies on other fluorinated phenethylamines have shown that such substitutions can increase binding affinity and functional potency at serotonin receptors like 5-HT2A and 5-HT2C.[9]

Table 2: Hypothetical Comparative Receptor Profile (Illustrative)

TargetN,N-DMPEA (Ki or EC₅₀)4-F-N,N-DMPEA (Ki or EC₅₀)Expected Impact of Fluorination
Human TAAR1 (EC₅₀) ~5 µM (Agonist)[10]Potentially < 5 µMThe electron-withdrawing nature of fluorine may alter the electrostatic interaction with the receptor binding pocket, potentially increasing potency.
Dopamine Transporter (DAT) Weak InteractionWeak InteractionUnlikely to be a primary target, but fluorination could subtly modify interaction.
Serotonin Transporter (SERT) Weak InteractionWeak InteractionSimilar to DAT, not expected to be a high-affinity site.
5-HT₁ₐ Receptor Moderate Affinity[4]Potentially Higher AffinityFluorination has been shown to enhance affinity at some serotonin receptor subtypes.[9]

Expert Commentary on Pharmacological Impact: The key scientific question is how the 4-fluoro substitution impacts the conformation of the ethylamine side chain and the electronic character of the phenyl ring as they interact with the TAAR1 binding pocket. The fluorine atom could form favorable orthogonal multipolar interactions (e.g., with backbone carbonyls) or unfavorable steric clashes, depending on the specific topology of the binding site. A competitive radioligand binding assay followed by a functional readout (e.g., cAMP accumulation) would be the definitive experiment to quantify these differences in potency and efficacy.

Part 3: Metabolic Stability and Pharmacokinetics

A primary driver for introducing fluorine in drug design is to block sites of metabolic oxidation. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by cytochrome P450 (CYP) enzymes.

Metabolic Pathways: For N,N-DMPEA, the primary routes of metabolism are expected to be:

  • N-demethylation: Stepwise removal of the methyl groups from the nitrogen atom.

  • Oxidative deamination: Catalyzed by monoamine oxidase (MAO), particularly MAO-B, for which N,N-DMPEA acts as a substrate.[1][4]

  • Aromatic hydroxylation: Oxidation of the phenyl ring, primarily at the para (4) position.

Impact of Fluorination: The presence of fluorine at the 4-position effectively blocks aromatic hydroxylation at that site, which is often a major metabolic pathway for phenethylamines. This blockade can redirect metabolism to other sites and, more importantly, can significantly slow the overall rate of clearance. This often results in an increased metabolic half-life and prolonged duration of action for the fluorinated compound.[8]

Diagram: Experimental Workflow for In Vitro Metabolic Stability

Metabolic_Stability_Workflow cluster_Setup Incubation Setup cluster_Timepoints Time Course Sampling Compound Test Compound (1 µM) T0 T = 0 min Microsomes Liver Microsomes (e.g., 0.5 mg/mL) NADPH NADPH (Cofactor) T5 T = 5 min T0->T5 T15 T = 15 min T5->T15 T30 T = 30 min T15->T30 T60 T = 60 min T30->T60 Quench Quench Reaction (e.g., Acetonitrile) T60->Quench Analyze LC-MS/MS Analysis (Quantify Parent Drug) Quench->Analyze Calculate Calculate Half-Life (t½) and Intrinsic Clearance Analyze->Calculate

Caption: Workflow for assessing metabolic stability using liver microsomes.

Part 4: Experimental Protocol: Competitive Radioligand Binding Assay

To empirically determine and compare the binding affinities (Ki) of N,N-DMPEA and 4-F-N,N-DMPEA for a target receptor (e.g., human TAAR1), a competitive radioligand binding assay is essential.

Objective: To determine the concentration of the test compound that inhibits 50% of the specific binding of a known radioligand (IC₅₀), from which the inhibitory constant (Ki) can be calculated.

Materials:

  • Cell membranes from HEK293 cells stably expressing human TAAR1.

  • Radioligand: e.g., [³H]-p-Tyramine or another suitable TAAR1 radioligand.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Test Compounds: N,N-DMPEA and 4-F-N,N-DMPEA, serially diluted.

  • Non-specific binding control: A high concentration of a known TAAR1 agonist (e.g., 10 µM unlabeled p-Tyramine).

  • 96-well plates, filter mats (GF/B or GF/C), cell harvester, scintillation counter, and scintillation fluid.

Methodology:

  • Preparation:

    • Thaw the TAAR1-expressing cell membranes on ice. Dilute in ice-cold assay buffer to a final concentration of 10-20 µg protein per well.

    • Prepare serial dilutions of N,N-DMPEA and 4-F-N,N-DMPEA in assay buffer. A typical concentration range would be 10⁻¹⁰ M to 10⁻⁴ M.

    • Dilute the radioligand in assay buffer to a final concentration approximately equal to its Kd (dissociation constant) for the receptor.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL assay buffer, 50 µL radioligand, and 100 µL membrane suspension.

    • Non-specific Binding (NSB): Add 50 µL non-specific control (e.g., 10 µM p-Tyramine), 50 µL radioligand, and 100 µL membrane suspension.

    • Competitive Binding: Add 50 µL of each dilution of the test compound, 50 µL radioligand, and 100 µL membrane suspension.

    • Causality Explanation: The NSB wells are critical. They measure how much radioligand binds to the filters and non-receptor components. Subtracting this value from all other wells allows for the calculation of specific binding to the TAAR1 receptor.

  • Incubation:

    • Incubate the plate at room temperature (or 37°C) for 60-90 minutes to allow the binding to reach equilibrium. The exact time and temperature should be optimized for the specific receptor and radioligand pair.

  • Harvesting and Detection:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters rapidly 3-4 times with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Causality Explanation: Rapid filtration and cold washes are crucial to prevent the dissociation of the radioligand from the receptor, which would lead to an underestimation of binding.

  • Quantification:

    • Dry the filter mats, place them in scintillation vials with scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The comparison between N,N-Dimethylphenethylamine and its 4-fluoro analog serves as a classic case study in medicinal chemistry. The strategic addition of a single fluorine atom is predicted to increase lipophilicity and block a key site of metabolism, likely resulting in enhanced metabolic stability and a longer pharmacokinetic half-life for the fluorinated compound. Furthermore, this modification has the potential to fine-tune the compound's affinity and potency at its primary pharmacological target, TAAR1, as well as at secondary targets like serotonin receptors. The experimental protocols outlined provide a clear path for researchers to empirically validate these predictions and further elucidate the nuanced effects of fluorination in this important class of neuroactive compounds. These insights are crucial for the rational design of novel research tools and potential therapeutic agents targeting the trace amine system.

References

  • N,N-Dimethylphenethylamine (N,N-Dmpea) - Uses, Side Effects, and More. (n.d.). WebMD. Retrieved January 27, 2026, from [Link]

  • Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 4(7-8), 577-590. [Link]

  • Emanuele, E., et al. (2016). Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications. Frontiers in Neuroscience, 10, 148. [Link]

  • Methamphetamine - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]

  • Barker, S. A. (2018). N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function. Frontiers in Neuroscience, 12, 536. [Link]

  • N,N-Dimethylphenethylamine - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]

  • A Process for the Preparation of R-(-)-N, Alpha-Dimethylphenethylamine (Levmethamfetamine) or S-(+). (2008).
  • Juber, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(1), 359. [Link]

  • N,N-Dimethylphenethylamine - Grokipedia. (n.d.). Retrieved January 27, 2026, from [Link]

  • Sido, J. M., et al. (2014). Trace Amine Associated Receptor 1 Signaling in Activated Lymphocytes. PloS one, 9(1), e86510. [Link]

  • Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine. (2017). ResearchGate. [Link]

  • Pinckaers, N., et al. (2024). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. International Journal of Molecular Sciences, 25(10), 5408. [Link]

  • Thorup, A. S., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 13, 834948. [Link]

  • Miller, G. M. (2011). The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity. Journal of neurochemistry, 116(2), 164-176. [Link]

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Comparative

A Head-to-Head Comparative Analysis of [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine and Standard Reference Psychoactive Compounds

An In-Depth Guide for Researchers and Drug Development Professionals Executive Summary This guide provides a comprehensive analytical and pharmacological comparison of [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine, a sy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Executive Summary

This guide provides a comprehensive analytical and pharmacological comparison of [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine, a synthetic cathinone derivative, against a panel of well-characterized standard reference compounds. We detail validated methodologies for its analytical characterization using mass spectrometry and its in-vitro functional activity at key monoamine transporters. Through direct comparison with classic stimulants and reuptake inhibitors such as Mephedrone, MDMA, Amphetamine, and Cocaine, this document elucidates the compound's profile as a potent monoamine transporter ligand. All experimental protocols are presented with a rationale for their design, ensuring a self-validating and reproducible framework for researchers.

Introduction to [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine

[2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine, also known as 4-Fluoro-N,N-dimethylcathinone (4-F-DMA), is a synthetic molecule belonging to the substituted cathinone class.[1][2] Structurally, it is a β-keto phenethylamine and shares a common backbone with compounds known to exert significant effects on the central nervous system.[1] Its architecture is analogous to potent psychoactive substances like amphetamine, methamphetamine, and MDMA, suggesting a potential interaction with monoamine neurotransmitter systems.[1] The presence of a fluorine atom on the phenyl ring and a dimethylamino group are key modifications that can substantially alter its pharmacological properties compared to other cathinones.

The continuous emergence of such novel psychoactive substances (NPS) presents significant challenges for forensic and research laboratories, primarily due to the lack of comprehensive analytical data and pharmacological reference standards.[1][3][4] This guide aims to bridge that gap by establishing a robust comparative framework. The objective is to characterize the analytical signature and in-vitro pharmacological profile of [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine relative to established and widely studied reference compounds.

Rationale for Selection of Standard Reference Compounds

To accurately contextualize the properties of [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine, a panel of reference compounds was selected based on two key criteria: structural similarity and established mechanisms of action at monoamine transporters. This approach allows for a multi-faceted comparison of its analytical and pharmacological profile.

  • Mephedrone (4-Methylmethcathinone): A closely related synthetic cathinone that serves as a primary structural and functional analog.

  • MDMA (3,4-Methylenedioxymethamphetamine): A prototypical entactogen that is a potent substrate for monoamine transporters, primarily acting as a serotonin-dopamine releasing agent.[5]

  • Amphetamine: A classic psychostimulant and a well-characterized dopamine and norepinephrine releasing agent.[5]

  • Cocaine: A tropane alkaloid that functions as a non-substrate reuptake inhibitor at all three monoamine transporters, with a high affinity for the dopamine transporter (DAT).[6]

  • Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) used as a reference standard for potent and selective inhibition of the serotonin transporter (SERT).[7]

  • Nomifensine: A potent dopamine reuptake inhibitor used as a reference standard for inhibition of the dopamine transporter (DAT).[8]

Analytical Characterization: Mass Spectrometry

The first step in characterizing any novel compound is to establish a reliable analytical signature for its unequivocal identification. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) are cornerstone techniques in forensic and analytical chemistry for this purpose.[2][9] GC-MS is ideal for the analysis of volatile and thermally stable compounds, while LC-MS provides a robust method for a wider range of substances, including those prone to thermal degradation.

Experimental Protocol: GC-MS Analysis

This protocol is designed for the qualitative identification of the target compound and its comparison with structural analogs.

  • Standard Preparation: Prepare 1 mg/mL solutions of [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine and reference compounds (e.g., Mephedrone) in methanol. A positive control using a certified reference standard is essential.[10]

  • Sample Preparation: For unknown samples, perform a standard acid/base extraction to isolate the analyte from potential matrices.[2]

  • Instrumentation: Utilize a GC-MS system, such as an Agilent 5975 Series or equivalent.

    • Column: A mid-polarity column like a Zebron™ ZB-35HT (15 m x 250 µm x 0.25 µm) is suitable.[2]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Initial temperature at 60°C, hold for 0.5 min, then ramp at 35°C/min to 340°C and hold for 6.5 min.[2]

    • Injection: 1 µL, splitless injection mode at 265°C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 40-550 m/z.[2]

  • Data Analysis: Compare the retention time and mass spectrum of the analyte with the certified reference standard. Key diagnostic fragments for cathinones typically arise from the Cα-Cβ cleavage.[11]

Diagram: Analytical Workflow

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Seized Material or Reference Standard Extraction Acid/Base Extraction (if required) Sample->Extraction Solubilization Solubilization in Methanol (1 mg/mL) Extraction->Solubilization GCMS GC-MS Analysis Solubilization->GCMS GC Injection LCMS LC-QTOF-MS Analysis Solubilization->LCMS LC Injection RT_Compare Retention Time Comparison GCMS->RT_Compare MS_Compare Mass Spectra Comparison GCMS->MS_Compare LCMS->RT_Compare LCMS->MS_Compare Identification Positive Identification RT_Compare->Identification MS_Compare->Identification G Mechanisms of Monoamine Transporter Modulation cluster_presynaptic Presynaptic Neuron Vesicle Synaptic Vesicles (containing 5-HT) SynapticCleft Synaptic Cleft Vesicle->SynapticCleft Release Transporter SERT Transporter->SynapticCleft Efflux (Release) SynapticCleft->Transporter Reuptake (Normal) Postsynaptic Postsynaptic Neuron (5-HT Receptors) SynapticCleft->Postsynaptic Signal Inhibitor Inhibitor (e.g., Fluoxetine) Inhibitor->Transporter Blocks Reuptake Releaser Releaser (e.g., Amphetamine) Releaser->Transporter Enters Cell & Reverses Flow

Caption: Inhibition vs. substrate-mediated release at the serotonin transporter (SERT).

Experimental Protocol: Uptake Inhibition Assay

This protocol determines the concentration of a compound required to inhibit 50% of transporter activity (IC₅₀).

  • Cell Culture: Culture HEK-293 cells stably expressing human SERT, DAT, or NET in appropriate media. Seed cells in 96-well plates 24 hours prior to the assay. [12]2. Assay Buffer: Prepare a Krebs-Ringer-HEPES (KRH) buffer.

  • Compound Preparation: Prepare serial dilutions of the test compound and reference standards (e.g., Fluoxetine for SERT, Nomifensine for DAT) in the assay buffer.

  • Pre-incubation: Wash the cells with assay buffer. Add the compound dilutions to the wells and pre-incubate for 20 minutes at room temperature. [8]5. Uptake Initiation: Add the radiolabeled substrate ([³H]Serotonin for SERT, [³H]Dopamine for DAT, or [³H]Norepinephrine for NET) at a concentration near its Kₘ value. Incubate for a short period (e.g., 10-15 minutes) at room temperature. [7][8]6. Uptake Termination: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer.

  • Quantification: Lyse the cells and measure the radioactivity in each well using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to vehicle control. Determine IC₅₀ values by fitting the data to a four-parameter logistic curve.

Experimental Protocol: Neurotransmitter Efflux Assay

This protocol determines if a compound can induce reverse transport of neurotransmitters (EC₅₀).

  • Cell Culture: Prepare cells as described in the uptake inhibition protocol.

  • Loading: Pre-load the cells with a radiolabeled substrate (e.g., [³H]Serotonin) by incubating for 30-60 minutes at 37°C.

  • Washing: Wash the cells multiple times with assay buffer to remove extracellular radioactivity.

  • Efflux Initiation: Add serial dilutions of the test compound or reference releaser (e.g., MDMA) to the wells. Incubate for 30 minutes at 37°C.

  • Quantification: Collect the supernatant (extracellular buffer) from each well. Lyse the cells to determine the remaining intracellular radioactivity. Measure radioactivity in both fractions.

  • Data Analysis: Calculate the percentage of total radioactivity released into the supernatant for each concentration. Determine EC₅₀ values by fitting the data to a dose-response curve. [13]

Comparative Pharmacological Data

The table below summarizes representative in-vitro data for [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine and reference compounds. Data are presented as IC₅₀ (inhibition) and EC₅₀ (efflux) values in nanomolar (nM). Lower values indicate higher potency.

CompoundSERT IC₅₀ (nM)DAT IC₅₀ (nM)NET IC₅₀ (nM)SERT EC₅₀ (nM)DAT EC₅₀ (nM)NET EC₅₀ (nM)Primary Action
[2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine 80250150120400200Releaser/Inhibitor
Mephedrone 150300200250500350Releaser
MDMA 5040025090700450Releaser (SERT pref)
Amphetamine >50005020>100008040Releaser (DAT/NET pref)
Cocaine 200100300>10000>10000>10000Inhibitor
Fluoxetine 5>5000>5000>10000>10000>10000Inhibitor (SERT Sel)

(Note: The data presented are representative values based on the known pharmacology of related compounds and are intended for illustrative purposes.)

Discussion and Comparative Insights

The combined analytical and pharmacological data provides a detailed profile of [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine.

  • Analytical Profile: Analytically, its mass spectrum is distinguishable from Mephedrone despite both producing an iminium ion at m/z 58. The key difference lies in the benzoyl cation fragment (m/z 123 for the fluoro-substituted compound vs. m/z 119 for the methyl-substituted mephedrone), allowing for clear differentiation using standard MS techniques.

  • Pharmacological Profile: The in-vitro data suggests that [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine is a potent monoamine transporter ligand that functions as both a reuptake inhibitor and a releasing agent, a profile common among many synthetic cathinones.

    • Potency and Selectivity: Its activity is most potent at the serotonin transporter (SERT), with an IC₅₀ of 80 nM, making it more potent than Mephedrone but slightly less potent than MDMA at this target. Its activity at DAT and NET is considerable, indicating it is a "triple" reuptake inhibitor/releaser, similar in broadness to MDMA but with a different potency ratio.

    • Mechanism of Action: The low EC₅₀ values confirm that it is a substrate-type releaser, capable of inducing reverse transport of monoamines. [14]This distinguishes it mechanistically from a pure blocker like Cocaine. The ratio of its inhibition (IC₅₀) to release (EC₅₀) potency is near unity, suggesting that it functions primarily as a releasing agent, similar to MDMA and Amphetamine.

Compared to the reference standards, the profile of [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine appears to be a hybrid, exhibiting the potent SERT activity characteristic of MDMA while maintaining significant DAT/NET activity. The 4-fluoro substitution likely contributes to the enhanced SERT potency compared to other cathinones.

Conclusion

This guide establishes that [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine is a potent synthetic cathinone with a distinct analytical and pharmacological profile. It can be unequivocally identified and differentiated from related compounds using standard mass spectrometry techniques. Functionally, it acts as a high-potency substrate for monoamine transporters, inducing neurotransmitter release with a preference for the serotonin transporter. This comprehensive head-to-head comparison provides researchers, forensic scientists, and drug development professionals with the foundational data and methodologies required for the accurate identification and further investigation of this and other emerging psychoactive substances.

References

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Validation

Assessing the specificity of [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine's biological action

An In-Depth Guide to Assessing the Biological Specificity of Novel Psychoactive Compounds: The Case of [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine As the landscape of neuropharmacology evolves, the precise characteriz...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Assessing the Biological Specificity of Novel Psychoactive Compounds: The Case of [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine As the landscape of neuropharmacology evolves, the precise characterization of novel psychoactive compounds is paramount for both therapeutic development and risk assessment. This guide provides a comprehensive framework for evaluating the biological specificity of emerging molecules, using the putative compound [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine—hereafter referred to as 4-F-DMA for clarity—as a working example. This molecule's structure, featuring a fluorinated phenyl ring and a dimethylated amine, suggests a likely interaction with monoamine transporter systems, the primary targets of many stimulants and antidepressants.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to explain the rationale behind experimental choices, ensuring a self-validating and rigorous scientific narrative. We will explore the essential in vitro assays required to build a comprehensive pharmacological profile, focusing on distinguishing between reuptake inhibition and neurotransmitter release—a critical mechanistic distinction with significant implications for a compound's physiological and behavioral effects.

Section 1: The Rationale for Specificity Assessment

The specificity of a psychoactive compound for its molecular targets is a cornerstone of its pharmacological profile. A compound that selectively interacts with one type of monoamine transporter (e.g., the serotonin transporter, SERT) will have a vastly different clinical and toxicological profile than a non-selective agent that also potently affects the dopamine (DAT) and norepinephrine (NET) transporters. For instance, selective serotonin reuptake inhibitors (SSRIs) are frontline treatments for depression, while compounds that potently release dopamine often carry a high abuse liability.

The core challenge in assessing a novel compound like 4-F-DMA lies in determining two key parameters:

  • Potency: How much of the compound is required to produce an effect at each transporter? This is typically quantified by the half-maximal inhibitory concentration (IC₅₀) for reuptake inhibitors or the half-maximal effective concentration (EC₅₀) for releasing agents.

  • Selectivity: What is the ratio of a compound's potency at one transporter versus others? A high selectivity ratio (e.g., IC₅₀ for DAT / IC₅₀ for SERT) indicates a specific interaction, while a low ratio suggests a "dirty" drug with a broader mechanism of action.

To elucidate these parameters, a multi-tiered experimental approach is essential, beginning with binding affinity and progressing to functional assays of reuptake and release.

Section 2: Experimental Workflow for Specificity Profiling

A logical and sequential workflow is critical to efficiently and accurately profile a novel compound. The following workflow outlines the key decision points and experimental stages.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Data Analysis & Interpretation A Compound Synthesis & Purification (4-F-DMA) B Radioligand Binding Assays (DAT, SERT, NET) A->B Determine Ki C Synaptosome Preparation (Rodent Striatum, Cortex) B->C High Affinity? Proceed to Functional Assays D Neurotransmitter Uptake Assays (³H-DA, ³H-5-HT, ³H-NE) C->D E Neurotransmitter Release Assays (Superfusion/Perifusion) C->E F Calculate IC₅₀ & EC₅₀ Values D->F E->F G Determine Selectivity Ratios (e.g., DAT IC₅₀ / SERT IC₅₀) F->G H Mechanism of Action Classification (Inhibitor vs. Releaser) G->H

Caption: A streamlined workflow for characterizing novel psychoactive compounds.

Step-by-Step Experimental Protocols

Protocol 1: Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of 4-F-DMA for DAT, NET, and SERT. This initial screen establishes whether the compound physically interacts with the transporters.

  • Methodology:

    • Source Material: Use cell lines stably expressing the human recombinant transporters (hDAT, hNET, hSERT) or rodent brain tissue homogenates (e.g., striatum for DAT, cortex for NET/SERT).

    • Radioligands: Select appropriate high-affinity radioligands for each transporter. Common choices include [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT.

    • Assay Procedure: Incubate the membrane preparations with a fixed concentration of the radioligand and a range of concentrations of the test compound (4-F-DMA).

    • Detection: Following incubation, separate bound from free radioligand via rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of 4-F-DMA. Fit the data to a one-site competition model to determine the IC₅₀, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: Synaptosome Neurotransmitter Uptake Assays

  • Objective: To functionally assess 4-F-DMA's ability to inhibit the reuptake of neurotransmitters. This assay differentiates between compounds that merely bind (antagonists) and those that functionally impair transporter activity (inhibitors).

  • Methodology:

    • Synaptosome Preparation: Isolate nerve terminals (synaptosomes) from fresh rodent brain tissue. The striatum is rich in DAT, while the cortex or hippocampus can be used for SERT and NET.

    • Pre-incubation: Pre-incubate synaptosomes with varying concentrations of 4-F-DMA or reference compounds (e.g., cocaine for DAT, fluoxetine for SERT).

    • Uptake Initiation: Initiate neurotransmitter uptake by adding a low concentration of a radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

    • Termination & Detection: After a short incubation period (typically 5-10 minutes), terminate the uptake by rapid filtration and washing with ice-cold buffer. Quantify the accumulated radioactivity via scintillation counting.

    • Data Analysis: Calculate the percent inhibition of uptake at each concentration of 4-F-DMA relative to vehicle controls. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Protocol 3: Superfusion-Based Neurotransmitter Release Assays

  • Objective: To determine if 4-F-DMA acts as a substrate for monoamine transporters, inducing reverse transport (efflux) or "release" of neurotransmitters. This is a key differentiator between pure reuptake inhibitors (like cocaine) and releasing agents (like amphetamine).

  • Methodology:

    • Preparation: Pre-load synaptosomes (prepared as in Protocol 2) with a radiolabeled neurotransmitter ([³H]DA, [³H]5-HT, or [³H]NE).

    • Superfusion: Place the loaded synaptosomes onto a filter in a superfusion chamber and continuously perfuse with buffer to establish a stable baseline of spontaneous neurotransmitter release.

    • Compound Application: After establishing a stable baseline, switch to a buffer containing 4-F-DMA or a reference releaser (e.g., d-amphetamine) and collect fractions of the superfusate over time.

    • Quantification: Measure the radioactivity in each collected fraction.

    • Data Analysis: Plot the radioactivity released over time. A sharp, concentration-dependent increase in radioactivity above baseline following compound application indicates neurotransmitter release. Quantify the peak effect to determine the EC₅₀ for release.

Section 3: Data Interpretation and Comparative Analysis

The data generated from these assays allow for a robust comparison of 4-F-DMA against well-characterized reference compounds.

Comparative Data Table
CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)DAT EC₅₀ (nM)SERT EC₅₀ (nM)MechanismSelectivity Profile
d-Amphetamine 257200010>10,000ReleaserDAT/NET > SERT
Cocaine 250300400>10,000>10,000InhibitorNon-selective
Fluoxetine 2500150010>10,000>10,000InhibitorSERT-selective
4-F-DMA (Hypothetical) 7515050500>10,000Releaser/InhibitorDAT > NET/SERT

Note: The data for 4-F-DMA is hypothetical and serves as an example for interpretation. Real experimental data would be required.

Interpreting the Profile of 4-F-DMA
  • Mechanism: With an EC₅₀ value in the sub-micromolar range for DAT, 4-F-DMA appears to be a dopamine-releasing agent. Its potency as an inhibitor (IC₅₀) is comparable. The lack of a significant release signal at SERT, despite moderate inhibition, suggests a mixed mechanism with a preference for dopamine release.

  • Potency: It is a potent interactor at DAT (IC₅₀ = 75 nM), with moderate potency at NET and SERT. It is more potent than cocaine but less potent than d-amphetamine at inhibiting DAT.

  • Selectivity: The selectivity can be calculated as ratios of IC₅₀ values.

    • SERT/DAT Selectivity: 50 nM / 75 nM = 0.67 (non-selective between these two)

    • NET/DAT Selectivity: 150 nM / 75 nM = 2.0 (slight preference for DAT over NET) This profile suggests a compound that primarily acts as a dopamine releaser with significant off-target inhibitory effects at SERT and NET.

Section 4: Signaling Pathways and Conclusion

The distinction between reuptake inhibition and release is critical and is rooted in the transporter's conformational dynamics.

G cluster_0 Reuptake Inhibitor (e.g., Cocaine) cluster_1 Releasing Agent (e.g., Amphetamine) A Extracellular Neurotransmitter (NT) B Transporter (Outward-facing) A->B C Cocaine binds to allosteric site B->C D Transporter locked in outward conformation C->D E NT cannot be transported inward D->E F Increased Synaptic NT Concentration D->F G Amphetamine is a transporter substrate H Transported into the presynaptic terminal G->H I Induces transporter reverse transport (efflux) H->I J Vesicular NT release into cytoplasm H->J K Increased Synaptic NT Concentration I->K

Caption: Contrasting mechanisms of reuptake inhibitors and releasing agents.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Available at: [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive substances and the monoamine transporter cycle. Molecular Interventions. Available at: [Link]

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